molecular formula C3H8NO6P B091419 dl-O-Phosphoserine CAS No. 17885-08-4

dl-O-Phosphoserine

Cat. No. B091419
CAS RN: 17885-08-4
M. Wt: 185.07 g/mol
InChI Key: BZQFBWGGLXLEPQ-UHFFFAOYSA-N
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Description

dl-O-Phosphoserine is a phosphorylated amino acid that is of significant interest in the field of biochemistry and medicinal chemistry. It is a derivative of the amino acid serine, where a phosphate group is attached to the hydroxyl group of serine. This modification is critical in various biological processes, including protein phosphorylation, which plays a key role in signal transduction and regulation of enzyme activity.

Synthesis Analysis

The synthesis of dl-O-Phosphoserine and related compounds has been explored in several studies. A general method using diphenylphosphorylchloridate as the phosphorylating agent was introduced, which has been applied to synthesize phosphorylated peptides with satisfactory results . Additionally, the synthesis of the (α,α-difluoroalkyl)phosphonate analogue of L-phosphoserine has been reported, providing a form suitable for solid-phase peptide synthesis . These synthetic approaches are crucial for producing dl-O-Phosphoserine and its analogues for further biological and pharmacological studies.

Molecular Structure Analysis

The molecular structure of dl-O-Phosphoserine is characterized by the presence of a phosphate group attached to the serine backbone. This modification significantly alters the chemical and physical properties of the amino acid, making it a subject of interest in the study of enzyme-substrate interactions and protein modifications. The synthesis of analogues such as (α,α-difluoroalkyl)phosphonate of L-phosphoserine and non-phosphorous-containing phosphotyrosine isosteres further highlights the importance of understanding the molecular structure of dl-O-Phosphoserine and its derivatives.

Chemical Reactions Analysis

The chemical reactivity of dl-O-Phosphoserine is influenced by the presence of the phosphate group. Studies have shown that phosphoserine can act as an inhibitor towards proteolytic enzymes , and its analogues have been synthesized to explore their inhibitory spectrum and enzyme-substrate interactions . These chemical reactions are essential for the development of antimicrobial properties and potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of dl-O-Phosphoserine are distinct due to the phosphorylation of serine. The presence of the phosphate group affects the compound's solubility, stability, and interaction with other molecules, such as enzymes and substrates. The synthesis of stable isotope-substituted derivatives, such as DL-apiose, and their spectral analysis provide insights into the physical properties and behavior of such phosphorylated compounds in solution .

Scientific Research Applications

Bone Adhesives

  • Scientific Field: Biomedical Engineering
  • Application Summary: dl-O-Phosphoserine is used in the creation of novel adhesive mineral-organic bone cements. These cements are based on mixtures of dl-O-Phosphoserine and calcium phosphates, such as tetracalcium phosphate or α-tricalcium phosphate, as well as chelate setting magnesium phosphate cements .
  • Methods of Application: The cements are analyzed by X-ray diffraction, Fourier infrared spectroscopy, and electron microscopy. They are also subjected to mechanical tests to determine the bond strength to bone after ageing at physiological conditions .
  • Results: The novel biomineral adhesives demonstrate excellent bond strength to bone with approximately 6.6–7.3 MPa under shear load. The adhesives are also promising due to their cohesive failure pattern and ductile character .

Restorative Tonic

  • Scientific Field: Biochemistry
  • Application Summary: dl-O-Phosphoserine is used in combination with L-glutamine and vitamin B12 as a “roborant”—a restorative tonic. It is marketed under the trade names Vitasprint B12 and Fosforina B12 .
  • Methods of Application: dl-O-Phosphoserine is biosynthesized via the enzymatic phosphorylation of L-serine .
  • Results: The tonic is used for its restorative properties, although specific quantitative data or statistical analyses were not found .

Drug Delivery

  • Scientific Field: Pharmacology
  • Application Summary: dl-O-Phosphoserine is being explored in the field of drug delivery, particularly in the creation of poly(lactic-co-glycolic acid) nanoparticles. These nanoparticles can be used for controlled release and targeted delivery of drugs .
  • Methods of Application: The nanoparticles are created using dl-O-Phosphoserine and other components, and then loaded with the drug to be delivered. The release of the drug is controlled by the composition of the nanoparticles .
  • Results: While specific quantitative data or statistical analyses were not found, the use of dl-O-Phosphoserine in this context is promising for improving drug delivery methods .

Enzyme Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: dl-O-Phosphoserine plays a role in enzyme inhibition, particularly in the inhibition of L-serine O-acetyltransferase (SAT) and L-cysteine desulfhydrases .
  • Methods of Application: The inhibition is achieved by overexpressing the altered cysE gene encoding feedback inhibition-insensitive SAT and knocking out the genes encoding L-cysteine desulfhydrases .
  • Results: This method of enzyme inhibition has been shown to be effective, although specific quantitative data or statistical analyses were not found .

Neuroscience

  • Scientific Field: Neuroscience
  • Application Summary: Phosphoserine aminotransferase (PSAT) is a pyridoxal 5′-phosphate-dependent enzyme involved in the second step of the phosphorylated pathway of serine biosynthesis. PSAT catalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine using L-glutamate as the amino donor .
  • Methods of Application: The inhibition is achieved by overexpressing the altered cysE gene encoding feedback inhibition-insensitive l-serine O-acetyltransferase (SAT) and knocking out the genes encoding l-cysteine desulfhydrases .
  • Results: This method of enzyme inhibition has been shown to be effective, although specific quantitative data or statistical analyses were not found .

Agriculture

  • Scientific Field: Agriculture
  • Application Summary: Phosphorus (P) is essential for plants and animals because of its role in vital life processes, such as in photosynthesis in plants and energy transformations in all forms of life. It also has a significant role in sustaining and building up soil fertility, particularly under intensive systems of agriculture .
  • Methods of Application: The application of dl-O-Phosphoserine in agriculture is still under research .
  • Results: While specific quantitative data or statistical analyses were not found, the use of dl-O-Phosphoserine in this context is promising for improving agricultural practices .

Safety And Hazards

Dl-O-Phosphoserine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

Future Directions

The understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . By combining a method to biosynthesize phosphothreonine in cells with a selection approach, a phosphothreonyl-tRNA synthetase–tRNA CUA pair was discovered, creating an entirely biosynthetic route to incorporating phosphothreonine in proteins .

properties

IUPAC Name

2-amino-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFBWGGLXLEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859358
Record name O-Phosphonoserine
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Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DL-O-Phosphoserine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

dl-O-Phosphoserine

CAS RN

17885-08-4
Record name O-Phospho-DL-serine
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Record name Phosphoserine
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Record name 17885-08-4
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Record name DL-serine dihydrogen phosphate
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Record name PHOSPHOSERINE, DL-
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Record name DL-O-Phosphoserine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name DL-O-Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
A Wesełucha‐Birczyńska, BJ Oleksyn… - Chirality: The …, 2010 - Wiley Online Library
… Selected bond lengths, bond angles, torsion angles together with relevant values for DL-O-phosphoserine monohydrate (DL-SerP·H 2 O)20 and L-O-phosphoserine (L-SerP)20 are …
Number of citations: 1 onlinelibrary.wiley.com
MS Mohan, EH Abbott - Inorganic Chemistry, 1978 - ACS Publications
… DL-O-phosphoserine and sodium glyoxylate were obtained from Sigma Chemical Co., DL-a-… DL-O-phosphoserine, 17885-08-4; glyoxylic acid, 298-12-4; Cu2+, 15158-11-9; D, 16873-17…
Number of citations: 7 pubs.acs.org
M Schramm - 1963 - Elsevier
Publisher Summary This chapter describes the preparation and purification of O-phosphoserine phosphatase. Inorganic phosphate (P i ) liberated from phosphoserine by enzymatic …
Number of citations: 4 www.sciencedirect.com
GW Rafter - Journal of Biological Chemistry, 1964 - Elsevier
… Preparation of DL-o-Phosphoserine … DL-OPhosphoserine, 200 mg, was suspended in 10 ml of methanol which contained 0.1 ml of 12 N HCl. After the mixture was incubated for 72 …
Number of citations: 6 www.sciencedirect.com
S Narayanan, HD Appleton - Biochimica et Biophysica Acta (BBA) …, 1972 - Elsevier
… The Km values obtained with DL-O-phosphoserine, sodium pyrophosphate, and ATP are of the same order of magnitude as that obtained with p-nitrophenyl phosphate. The Km values …
Number of citations: 5 www.sciencedirect.com
EA Ibrahim, JR Ingalls, DB Bragg - Canadian Journal of Animal …, 1970 - cdnsciencepub.com
… was in identical location with Dl-O-phosphoserine at 27 mn. … 3-phosphonopropionic acid Dl-O-phosphoserine and 4-… ,pionic acid and Dl-O-phosphoserine would take only 27 mn …
Number of citations: 34 cdnsciencepub.com
C Ho, JA Magnuson, JB Wilson, NS Magnuson… - Biochemistry, 1969 - ACS Publications
… The 3 XP chemical shifts for DL-O-phosphoserine and DL-O-phosphothreonine show the expected change of about 4 ppm over the pH range 4-9. The presence or absence of urea …
Number of citations: 68 pubs.acs.org
HS Hendrickson, JG Fullington - Biochemistry, 1965 - ACS Publications
Stability constants for Ca (II), Mg (II), and Ni (II) complexes of phosphatidylserine, triphosphoinositide, 0-phosphoserine, O-phosphoethanol-amine, and glycerylphosphorylinositol …
Number of citations: 183 pubs.acs.org
W Manson, J Cannon - Journal of Dairy Research, 1978 - cambridge.org
… This was apparently borne out by the behaviour of DL-Ophosphoserine when subjected to … asi-casein, /?-casein and DL-O-phosphoserine were treated under identical conditions with a …
Number of citations: 36 www.cambridge.org
Y Chiba, K Oshima, H Arai, M Ishii, Y Igarashi - Journal of Biological …, 2012 - ASBMB
… The reaction mixture contained 20 mm HEPES-NaOH (pH 8.0 at room temperature), 5 mm dl-O-phosphoserine, 1 mm mercaptoethanol, and an enzyme solution in a total volume of 50 μl…
Number of citations: 35 www.jbc.org

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